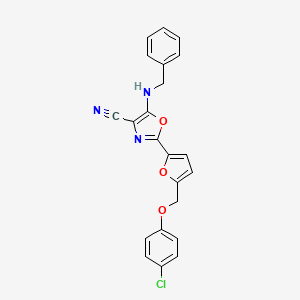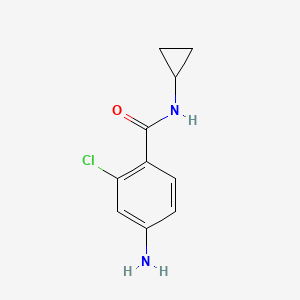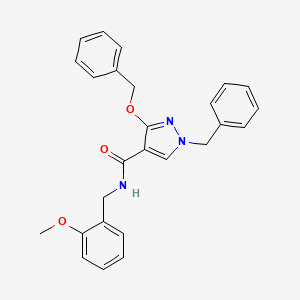![molecular formula C25H29N5O3S B2514181 2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide CAS No. 1115931-94-6](/img/structure/B2514181.png)
2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides synthesized as potential antiallergic agents. Among these, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide was identified as a potent compound with significant antiallergic activity .
Synthesis Analysis
The synthesis of the related compounds involved a multi-step process starting with the indolization under Fischer conditions to produce ethyl (2-methylindol-3-yl)acetates. This was followed by the Japp-Klingemann method and subsequent decarboxylation to yield ethyl (indol-3-yl)alkanoates. The final step, amidification, was achieved by condensing these acids or their N-aryl(methyl) derivatives with 4-aminopyridine, facilitated by 2-chloro-1-methylpyridinium iodide .
Molecular Structure Analysis
The molecular structure of the compounds in the series was varied by altering the indole substituents and the length of the alkanoic chain. These modifications were aimed at enhancing the antiallergic potency of the compounds. The specific molecular interactions and structure-activity relationships are not detailed in the provided papers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carefully designed to yield the desired amides with potential antiallergic properties. The reactivity of the intermediates and the final products, such as their ability to release histamine or affect interleukin production, was evaluated in biological assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, including their potency in antiallergic assays, were assessed. N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, for instance, showed an IC50 of 0.016 µM in the ovalbumin-induced histamine release assay and demonstrated significant in vivo antiallergic activity. Its efficacy was confirmed in various models, including inhibition of late-phase eosinophilia and microvascular permeability in rhinitis models .
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Heterocyclic Compounds Synthesis : A study by Fadda et al. (2017) delved into the synthesis of innovative heterocycles that incorporate a thiadiazole moiety, demonstrating a method for producing various heterocyclic compounds with potential insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research underscores the versatility of using thiadiazole as a precursor for generating compounds with significant biological activities (Fadda et al., 2017).
Anticancer Activity : Hammam et al. (2005) reported on the synthesis of fluoro substituted benzo[b]pyran derivatives with anti-lung cancer activity. This study highlights the potential of certain fluoro-substituted compounds in contributing to cancer therapy, showcasing the role of structural modification in enhancing biological efficacy (Hammam et al., 2005).
Antimicrobial Activities : Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This research illustrates the antimicrobial potential of 1,2,4-triazoles, suggesting their utility in developing new antimicrobial agents (Bayrak et al., 2009).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other triazole derivatives . Further studies could also focus on its synthesis and the development of methods to modify its structure to enhance its properties.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-18-8-9-21(32-2)19(16-18)28-23(31)17-34-25-24(26-10-11-27-25)30-14-12-29(13-15-30)20-6-4-5-7-22(20)33-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHZMLVTWGFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)


![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)
![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)